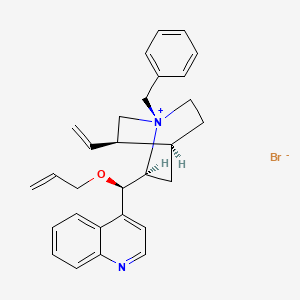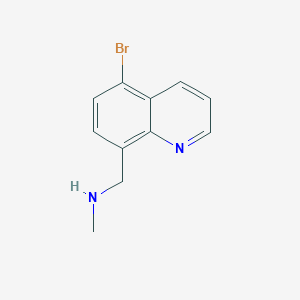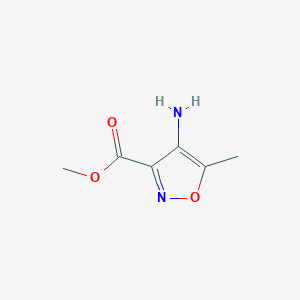
1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .
Preparation Methods
The synthesis of 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride.
Cyclobutane Formation: The cyclobutane ring is formed through a series of cyclization reactions.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of automated peptide synthesizers and high-throughput purification techniques .
Chemical Reactions Analysis
1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and acids like trifluoroacetic acid. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The molecular targets and pathways involved include interactions with various enzymes and proteins during the synthesis process .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids and derivatives, such as:
Fmoc-Lysine: Used in peptide synthesis with a similar protecting group.
Fmoc-Glycine: Another Fmoc-protected amino acid used in organic synthesis.
Fmoc-Valine: Utilized in the synthesis of peptides and other organic molecules.
The uniqueness of 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid lies in its specific structure, which provides stability and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry .
Properties
Molecular Formula |
C22H23NO4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-14-10-22(11-14,20(24)25)13-23-21(26)27-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
WVVNOCBEBVPTNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


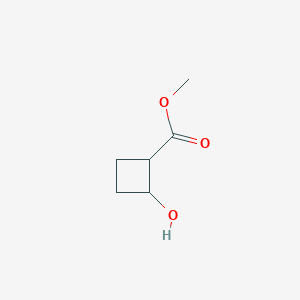
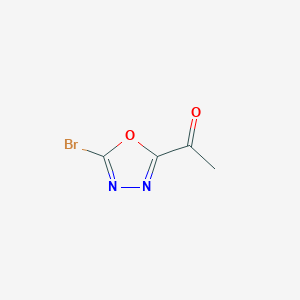


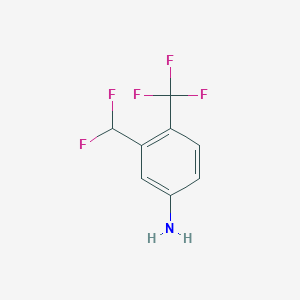
![2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12976406.png)
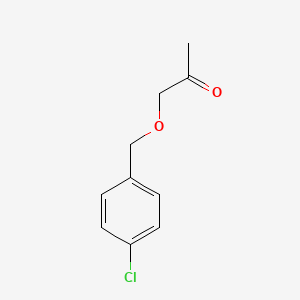
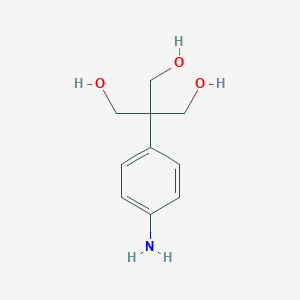

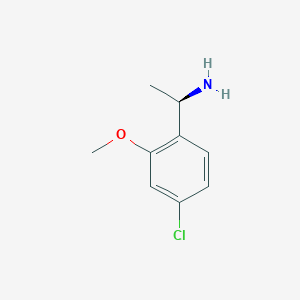
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12976428.png)
